Malathion D10 (diethyl D10)
Overview
Description
Scientific Research Applications
1. Protective Effects Against Malathion-Induced Toxicity
Research has demonstrated that certain substances, such as thymoquinone and diallyl sulphide, can mitigate the toxic effects of malathion, a potent organophosphate insecticide, in rats. These substances have been found to reduce oxidative stress and improve biochemical markers in rat tissues, offering a potential pathway for protecting against malathion-induced toxicity (Abdel-Daim et al., 2020).
2. Hepatoprotective Effects
Vitamin E and Nigella sativa oil have shown potential in protecting the liver from malathion-induced hepatotoxicity. In a study involving human workers and rats, supplementation with these substances led to significant improvement in liver function tests and oxidative stress parameters, indicating their potential as therapeutic agents against malathion-induced liver damage (El-Gharieb et al., 2010).
3. Developmental Toxicity in Zebrafish
Malathion exposure has been linked to developmental toxicity in zebrafish, a model organism for toxicology research. Sublethal concentrations of malathion resulted in reduced growth and teratogenic effects, indicating its potential impact on vertebrate development (Cook et al., 2005).
4. Oxidative Stress in Human Erythrocytes
Malathion induces oxidative stress in human erythrocytes by generating free radicals and altering antioxidant defense systems. Vitamins C and E have shown a protective effect against these changes, suggesting a potential intervention to mitigate malathion-induced oxidative damage in human cells (Durak et al., 2009).
5. Metabolic Disorders in Rats
Acute exposure to malathion can disrupt metabolic pathways in rats, leading to hyperglycemia, altered lipid profiles, and potential risks for atherosclerosis and cardiovascular diseases. This study highlights the need for understanding the broader implications of malathion exposure on metabolic health (Lasram et al., 2009).
6. Impact on Reproductive Health
Exposure to low doses of malathion during developmental stages in rats has been found to impair testicular and sperm parameters. The study indicates the potential of malathion to affect reproductive health, emphasizing the importance of monitoring and regulating exposure levels, especially during sensitive developmental periods (Erthal et al., 2020).
7. Cytotoxicity Studies
Research on the cytotoxicity of malathion against various cell lines, including vertebrate and invertebrate cells, has provided insights into its potential harmful effects on different organisms. The study of Nepeta crispa essential oil alongside malathion offers an alternative perspective on managing its toxicity (Zahirnia et al., 2019).
8. Genotoxicity and Cancer Risk
Research indicates that malathion exposure may increase the risk of hematological malignancies and cause specific genomic deletions in human T lymphocytes. This finding underscores the importance of understanding the genotoxic potential of malathion and its implications for human health (Pluth et al., 1996).
9. Environmental Impact and Degradation
Studies have explored the environmental impact of malathion, particularly its degradation by microorganisms. This research is crucial for developing effective methods to mitigate malathion's environmental toxicity and reduce its impact on human health and ecosystems (Singh et al., 2014).
10. Impact on Cellular Metabolism
Research on the effects of malathion enantiomers and metabolites on HepG2 cells has provided insights into the different toxic effects on cellular metabolism. This study highlights the importance of understanding the specific impacts of each enantiomer and metabolite for a comprehensive risk assessment of malathion exposure (Yan et al., 2019).
Safety And Hazards
Malathion D10 (diethyl D10) is harmful if swallowed and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautions include avoiding release to the environment, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl) 2-dimethoxyphosphinothioylsulfanylbutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i1D3,2D3,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSJBGJIGXNWCI-JKSUIMTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C(=O)OC([2H])([2H])C([2H])([2H])[2H])SP(=S)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O6PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028077 | |
Record name | Malathion-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Malathion D10 (diethyl D10) | |
CAS RN |
347841-48-9 | |
Record name | 1,4-Di(ethyl-1,1,2,2,2-d5) 2-[(dimethoxyphosphinothioyl)thio]butanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=347841-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malathion-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 347841-48-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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